molecular formula C15H10ClF3N2OS B2926205 N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea CAS No. 477868-76-1

N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2926205
CAS No.: 477868-76-1
M. Wt: 358.76
InChI Key: NBYZRUOAEQCDPU-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea (CAS 477868-76-1) is a high-purity thiourea derivative supplied for advanced research applications. This compound belongs to a class of nitrogen-, oxygen-, and sulfur-containing scaffolds noted for their versatility as catalysts and biological agents . The molecular structure, characterized by carbonyl (C=O), thiocarbonyl (C=S), and amine (N-H) reactive groups, makes it an effective complexing agent for coordination chemistry and inorganic synthesis . Its synthetic flexibility allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for developing extended molecular structures and catalysts . In research settings, this compound serves as a valuable precursor for studying reaction mechanisms. Experimental and theoretical studies on analogous thiourea derivatives have provided insights into concerted unimolecular elimination mechanisms, with reaction kinetics modulated by the electronic nature of substituents on the aromatic rings . Furthermore, benzoylthiourea derivatives substituted with chloro and trifluoromethyl groups are of significant interest in biological research. They have demonstrated notable antimicrobial and antibiofilm activities against planktonic and biofilm-embedded bacterial and fungal cells in experimental settings . The presence of the trifluoromethyl group is a key structural feature known to enhance metabolic stability and lipophilicity, which can improve penetration and transport in microbial systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for use in humans, animals, or as a food additive.

Properties

IUPAC Name

N-[[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2OS/c16-12-7-6-10(8-11(12)15(17,18)19)20-14(23)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYZRUOAEQCDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, stabilizing transition states and intermediates in chemical reactions. In biological systems, it may inhibit enzymes by binding to their active sites and interfering with substrate binding .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the N'-aryl ring improve stability and binding affinity to hydrophobic protein pockets .
  • Substituent position on the benzoyl group (e.g., 3-methyl vs. 4-chloro) modulates steric and electronic effects, impacting solubility and reactivity .
  • Hydrogen-bonding capacity (e.g., hydroxyl groups) enhances molecular interactions but may compromise pharmacokinetic properties .

Comparison of Physicochemical Properties

The physicochemical properties of thiourea derivatives are influenced by substituents:

Property This compound N-Benzoyl-N'-(4-hydroxyphenyl)thiourea N-Benzoyl-N'-[4-(trifluoromethyl)phenyl]thiourea
Molecular Weight (g/mol) 324.33 286.30 324.33
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~3.4
Hydrogen Bond Donors 2 3 2
Melting Point (°C) Not reported 198–200 Not reported
Solubility (Water) Low Moderate Low

Key Findings :

  • The chloro and trifluoromethyl groups significantly increase lipophilicity (LogP ~3.5), favoring membrane permeability but limiting aqueous solubility .
  • Derivatives with hydroxyl groups (e.g., N'-(4-hydroxyphenyl)) exhibit moderate water solubility due to hydrogen bonding .
  • Positional isomerism (e.g., CF₃ at 3- vs. 4-positions) subtly alters electronic properties without affecting molecular weight .

Anticancer Activity

  • This compound analogs demonstrate potent activity against non-small cell lung cancer (NSCLC) cells. For example, urea derivative CTPPU (structurally similar but with a urea core) induced cell cycle arrest in NSCLC cells at IC₅₀ = 12–18 µM .
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-[4-(N-methyl-formamide)phenyl]thiourea () showed superior Raf/VEGFR kinase inhibition compared to sorafenib, with IC₅₀ values < 0.1 µM .

Kinase Inhibition

  • Thiourea derivatives with 4-pyridinylthioxo substituents exhibit enhanced kinase inhibitory effects due to improved binding to ATP pockets .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (Cl, CF₃) correlate with increased anticancer potency by enhancing target binding .
  • Hydroxyl groups improve solubility but reduce metabolic stability, limiting in vivo efficacy .

Biological Activity

N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea (CAS No. 477868-76-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10ClF3N2OS
  • Molecular Weight : 358.77 g/mol
  • Synonyms : 1-benzoyl-3-[4-chloro-3-(trifluoromethyl)phenyl]thiourea

Mechanisms of Cytotoxic Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following points summarize key findings:

  • Cytotoxicity : The compound has shown high cytotoxic activity against human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values below 10 µM, indicating potent growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Selectivity : Studies reveal that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
  • Mechanisms of Action :
    • Induction of apoptosis: The compound activates apoptotic pathways in cancer cells, leading to significant cell death. Flow cytometry analysis indicated late apoptosis in treated cells with percentages reaching up to 97% in specific lines .
    • Inhibition of interleukin-6 (IL-6): this compound reduces IL-6 secretion by 23–63%, which is associated with tumor progression and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of thioureas similar to this compound:

StudyCell Lines TestedIC50 (µM)Key Findings
Study ASW480, SW6201.5 - 8.9High cytotoxicity and selectivity over normal cells
Study BPC3, K-5625.8 - 7.6Significant reduction in cell viability and induction of apoptosis
Study CSW480, SW62095% late apoptosisStrong pro-apoptotic activity observed

These studies collectively demonstrate that compounds in the thiourea class can effectively target cancer cells while maintaining a degree of selectivity that is advantageous for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea, and how do reaction conditions affect yield?

  • Methodology :

  • Route 1 : React 4-chloro-3-(trifluoromethyl)aniline with benzoyl isothiocyanate in acetone under reflux. Acidify with water (pH 4) to precipitate the product, followed by recrystallization (yield: ~90%) .
  • Route 2 : Use N-phenylthiourea as a starting material. Add 2,4-dichlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Reflux for 8 hours, monitor via TLC, and purify via recrystallization in ethanol .
    • Key Factors :
ParameterRoute 1 (Isothiocyanate)Route 2 (Acyl Chloride)
SolventAcetoneTHF
BaseNoneTEA
Reaction Time1.5 hours8 hours
Yield90%Not reported
PurificationRecrystallizationRecrystallization

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å, C=O: ~1.22 Å) and intramolecular hydrogen bonds (N–H⋯O/S) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiourea NH at δ 10–12 ppm) .
  • FT-IR : Peaks at ~1250 cm1^{-1} (C=S) and ~1680 cm1^{-1} (C=O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assays :

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme Inhibition : Kinase or protease inhibition studies (e.g., fluorescence-based assays) .
  • Antifungal Screening : Agar diffusion assays against Pyricularia oryzae .

Advanced Research Questions

Q. How do substituents on the benzoyl and aryl groups influence structure-activity relationships (SAR)?

  • Case Studies :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .
  • Chlorine Substitution : Electron-withdrawing effects increase electrophilicity, potentially enhancing bioactivity .
    • Methodology :
  • Synthesize analogs with variations (e.g., -CF3_3 → -CH3_3; -Cl → -F).
  • Compare bioactivity (e.g., IC50_{50} shifts in cytotoxicity assays) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) :

  • Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Validate with experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~280 nm) .
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking with GLUT4 for glucose uptake inhibition studies) .

Q. How do intermolecular interactions in the crystal lattice affect solubility and stability?

  • Findings :

  • Intramolecular N–H⋯O hydrogen bonds stabilize the planar thiourea core .
  • Intermolecular N–H⋯S bonds form dimers, reducing solubility in polar solvents .
    • Mitigation Strategies :
  • Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) .

Q. What mechanistic insights explain its role in enzyme inhibition or receptor binding?

  • Proposed Mechanisms :

  • Thiourea Motif : Acts as a hydrogen-bond donor/acceptor, disrupting active-site residues (e.g., in kinases) .
  • Aromatic Electrophilicity : The 4-chloro-3-(trifluoromethyl)phenyl group may interact with hydrophobic pockets in target proteins .
    • Experimental Validation :
  • Isothermal Titration Calorimetry (ITC) to measure binding affinity .

Data Contradictions and Resolution

Q. How can discrepancies in reported bioactivity data be addressed?

  • Common Issues :

  • Variability in cell line sensitivity (e.g., IC50_{50} differences between HeLa vs. MCF-7 cells) .
  • Solvent effects (DMSO vs. ethanol) altering compound aggregation .
    • Resolution :
  • Standardize assay protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Use orthogonal assays (e.g., apoptosis markers via flow cytometry) .

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